(5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of an imino group, a thiazolidinone ring, and a substituted phenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group or the thiazolidinone ring.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(3-hydroxyanilino)-1,3-thiazol-4-one
- (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Uniqueness
(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is unique due to the presence of the iodine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance its antimicrobial properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11IN2O3S |
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Molecular Weight |
390.20 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11IN2O3S/c1-17-8-4-6(3-7(13)10(8)18-2)5-9-11(16)15-12(14)19-9/h3-5H,1-2H3,(H2,14,15,16)/b9-5- |
InChI Key |
QMJSDZWUGFZQNB-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)I)OC |
Origin of Product |
United States |
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